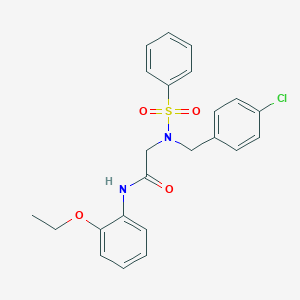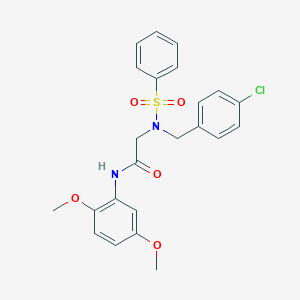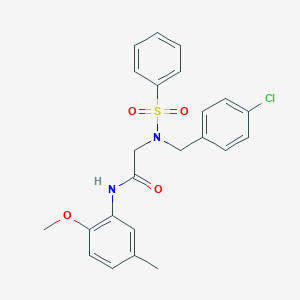![molecular formula C22H20N2O7S B301020 {2-Methoxy-4-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B301020.png)
{2-Methoxy-4-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-Methoxy-4-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTDP and is a thiazolidine-based derivative of diclofenac. MTDP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of MTDP is not yet fully understood, but several studies have suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, MTDP may reduce the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
MTDP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in several animal models. In addition, MTDP has been reported to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects. MTDP has also been shown to have a low toxicity profile, making it a promising candidate for the development of new therapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTDP has several advantages as a research tool, including its high purity and stability, low toxicity profile, and well-established synthesis method. However, there are also some limitations to using MTDP in lab experiments, including its limited solubility in water and its relatively high cost compared to other research chemicals.
Direcciones Futuras
There are several future directions for the research and development of MTDP. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of MTDP, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of MTDP in animal models and human clinical trials. Finally, the development of new derivatives of MTDP with improved properties may lead to the discovery of novel therapeutic agents for the treatment of inflammatory disorders and cancer.
Métodos De Síntesis
The synthesis of MTDP involves the reaction of 2-methoxy-4-[(2-hydroxy-3-methyl-5-nitrobenzylidene) amino] phenol with 4-(methoxycarbonyl) benzaldehyde in the presence of thiosemicarbazide. The resulting product is then treated with acetic anhydride to obtain the final product, MTDP. This synthesis method has been reported in several studies, and the purity and yield of MTDP have been optimized using different techniques.
Aplicaciones Científicas De Investigación
MTDP has been extensively studied for its potential applications in various fields of science. In the field of medicine, MTDP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Several studies have reported the use of MTDP as a potential therapeutic agent for the treatment of various inflammatory disorders, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. MTDP has also been shown to have potential applications in the field of cancer research, as it has been reported to exhibit cytotoxic effects on cancer cells.
Propiedades
Fórmula molecular |
C22H20N2O7S |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
2-[2-methoxy-4-[(Z)-[2-(4-methoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H20N2O7S/c1-24-20(27)18(11-13-4-9-16(17(10-13)29-2)31-12-19(25)26)32-22(24)23-15-7-5-14(6-8-15)21(28)30-3/h4-11H,12H2,1-3H3,(H,25,26)/b18-11-,23-22? |
Clave InChI |
XACIEFVJPXJUAI-XMUNHXSFSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)O)OC)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)OC)SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES canónico |
CN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)OC)SC1=NC3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300939.png)
![N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300940.png)

![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300942.png)
amino]acetamide](/img/structure/B300944.png)
amino]-N,N-diethylacetamide](/img/structure/B300945.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)
amino]-N-(3-methylphenyl)acetamide](/img/structure/B300950.png)
![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)

![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B300955.png)

![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B300959.png)